molecular formula C11H18O2S B13632335 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13632335
M. Wt: 214.33 g/mol
InChI Key: OTOJKYKSCMJYFD-UHFFFAOYSA-N
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Description

2-(Propylthio)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a propylthio group is attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of spiro[3.3]heptane-2-carboxylic acid, which serves as the core structure.

    Introduction of Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting spiro[3.3]heptane-2-carboxylic acid with a suitable propylthio reagent under basic conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Derivatives with different substituents replacing the propylthio group

Scientific Research Applications

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique properties, such as polymers and molecular frameworks.

Mechanism of Action

The mechanism of action of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2-carboxylic acid: The parent compound without the propylthio group.

    Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with two carboxylic acid groups.

    Spiro[2.4]heptane: A related spirocyclic compound with different ring sizes.

Uniqueness

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-propylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13)

InChI Key

OTOJKYKSCMJYFD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

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